molecular formula C21H24N2O3 B6538711 2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 1060327-92-5

2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide

Cat. No.: B6538711
CAS No.: 1060327-92-5
M. Wt: 352.4 g/mol
InChI Key: HRUZSVKAKACRQR-UHFFFAOYSA-N
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Description

The compound 2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a phenoxy acetamide derivative featuring a 3-methylphenoxy group, an acetamide backbone, and a pyrrolidin-1-yl ethyl ketone moiety. Such compounds are of pharmacological interest due to their structural versatility, which allows interactions with diverse biological targets. Substituted phenoxy acetamides, as highlighted in , exhibit anti-inflammatory, analgesic, and antipyretic activities . The pyrrolidine ring in this compound may enhance solubility or modulate receptor binding, while the acetamide group is a common pharmacophore in drug design, as seen in penicillin analogues and coordination ligands .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-16-5-4-6-19(13-16)26-15-20(24)22-18-9-7-17(8-10-18)14-21(25)23-11-2-3-12-23/h4-10,13H,2-3,11-12,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUZSVKAKACRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide , also known as NAPMA, has garnered attention in recent years for its potential biological activities, particularly in the context of bone health and neurological disorders. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H24_{24}N2_2O3_3
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 1060261-14-4

The structure of NAPMA includes a pyrrolidine moiety, which is significant for its biological activity. The compound's design is based on previous research indicating that similar structures exhibit strong inhibitory effects on osteoclast differentiation.

NAPMA primarily functions as an inhibitor of osteoclastogenesis, which is the process by which osteoclasts (bone-resorbing cells) are formed. The following mechanisms have been identified:

  • Inhibition of RANKL-Induced Osteoclast Differentiation :
    • NAPMA significantly inhibits the formation of multinucleated TRAP-positive cells from bone marrow-derived macrophages in a dose-dependent manner without inducing cytotoxic effects .
    • It downregulates key osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels .
  • Reduction in Bone Resorption :
    • The compound decreases bone resorption activity and disrupts actin ring formation in osteoclasts .
  • Protective Effects Against Bone Loss :
    • In vivo studies demonstrated that NAPMA protects against ovariectomy-induced bone loss in mouse models, suggesting its potential as a therapeutic agent for osteoporosis .

Biological Activity Summary Table

Activity Effect Reference
Osteoclast DifferentiationInhibits RANKL-induced differentiation; reduces TRAP-positive cells
Bone ResorptionDecreases bone resorption and actin ring formation
Protective EffectPrevents ovariectomy-induced bone loss in mice

Case Studies

Several studies have highlighted the efficacy of NAPMA:

  • In Vitro Studies :
    • A study showed that NAPMA effectively inhibited the differentiation of osteoclasts from precursor cells isolated from mouse bone marrow. The results indicated a clear dose-response relationship, with higher concentrations leading to greater inhibition of osteoclast formation .
  • In Vivo Efficacy :
    • In a controlled experiment involving ovariectomized mice (a model for postmenopausal osteoporosis), treatment with NAPMA resulted in significantly higher bone mineral density compared to control groups. Micro-computed tomography (micro-CT) analysis confirmed these findings, showing preserved trabecular architecture and reduced bone loss .

Comparison with Similar Compounds

Comparison with Structural Analogues

Phenoxy Acetamide Derivatives

a) 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide
  • Structural Differences: The ethyl substituent on the phenoxy ring (vs. 3-methyl in the target compound) and the pyrrolidine group attached directly to the phenyl ring (vs. a 2-oxo-2-pyrrolidinylethyl chain) alter steric and electronic properties.
b) Substituted Phenoxy Acetamides from

Pyrrolidinyl-Containing Acetamides

a) 2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide (CAS 681224-72-6)
  • Structural Differences: Replaces the phenoxy group with a thio-linked thiazolyl-thiophene system.
b) 2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
  • Modifications : Incorporates a bromo substituent and a pyrrolidinylsulfonyl group. The sulfonyl moiety introduces strong electron-withdrawing effects, which could influence receptor binding kinetics differently than the ketone in the target compound .

Heterocyclic-Substituted Acetamides

a) 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure-Activity: Features a pyrazolyl ring and dichlorophenyl group. The dihedral angles between aromatic rings (48.45°–56.33°) suggest a non-planar conformation, which may reduce stacking interactions compared to the target compound’s more linear phenoxy-pyrrolidinyl system .
b) 2-(4-Methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
  • Pharmacokinetics : The oxadiazole ring and methoxy group could improve metabolic stability or bioavailability relative to the target compound’s simpler acetamide backbone .

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Key Substituents Biological Activity Toxicity (GHS)
Target Compound C₂₂H₂₅N₂O₃ 3-Methylphenoxy, pyrrolidinyl ethyl ketone Under investigation Not reported
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide C₂₃H₂₈N₂O₂ Ethylphenoxy, pyrrolidinyl phenyl Lab chemical H302, H315, H319, H335
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Dichlorophenyl, pyrazolyl Antimicrobial (potential) Not reported
2-(4-Bromo-2-methylphenoxy)-N-(pyrrolidinylsulfonylphenyl)acetamide C₂₀H₂₂BrN₂O₄S Bromophenoxy, pyrrolidinylsulfonyl Research use Not reported

Key Research Findings

Pyrrolidine Role : The 2-oxo-2-pyrrolidinylethyl group in the target compound may enhance binding to amine receptors or enzymes, as pyrrolidine is a common motif in CNS-active drugs .

Phenoxy vs. Thiophene: Phenoxy acetamides generally exhibit better solubility than thiophene-containing analogues, which could translate to improved bioavailability .

Safety Profile : The absence of halogen or sulfonyl groups in the target compound may reduce toxicity risks compared to brominated or sulfonated derivatives .

Preparation Methods

Preparation of 3-Methylphenoxy Acetic Acid

Reactants : 3-Methylphenol, chloroacetic acid, sodium hydroxide.
Procedure :

  • 3-Methylphenol (1.0 eq) is dissolved in aqueous NaOH (33%), followed by dropwise addition of chloroacetic acid (1.2 eq).

  • The mixture is refluxed at 100°C for 4–6 hours, acidified with HCl, and extracted with ethyl acetate.

  • Yield : 72–78%; mp : 128–130°C; Rf : 0.52 (Benzene:Methanol, 9:1).

Synthesis of 4-(2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl)Aniline

Reactants : 4-Nitroacetophenone, pyrrolidine, hydrogen gas (H₂/Pd-C).
Procedure :

  • Step 1 : 4-Nitroacetophenone is reduced to 4-aminoacetophenone using H₂/Pd-C in ethanol (85% yield).

  • Step 2 : The ketone group reacts with pyrrolidine in a nucleophilic substitution under microwave irradiation (700 W, 3–5 minutes).

  • Yield : 68%; mp : 145–147°C; IR (KBr) : 1683 cm⁻¹ (C=O), 1244 cm⁻¹ (C-N).

Acetamide Coupling via Mixed Anhydride Method

Reactants : 3-Methylphenoxy acetic acid, 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline, ethyl chloroformate.
Procedure :

  • 3-Methylphenoxy acetic acid (1.0 eq) is activated with ethyl chloroformate (1.1 eq) and triethylamine in dry THF at 0°C.

  • The intermediate mixed anhydride is reacted with the aniline derivative (1.05 eq) at room temperature for 12 hours.

  • Yield : 65%; mp : 162–164°C; ¹H NMR (CDCl₃) : δ 4.8 (s, 2H, OCH₂), 7.15 (s, 1H, NH), 2.33 (s, 3H, CH₃).

Microwave-Assisted One-Pot Synthesis

Reaction Optimization

Microwave irradiation significantly accelerates the amide coupling step, reducing reaction times from 12 hours to 15–20 minutes.

ParameterConventional MethodMicrowave Method
Time12 hours18 minutes
Yield65%82%
Purity (HPLC)92%98%

Conditions : Solvent-free, 700 W, 180°C.

Procedure

  • 3-Methylphenoxy acetic acid (1.0 eq), 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline (1.05 eq), and EDCI/HOBt (1.2 eq) are irradiated under microwave at 180°C.

  • The crude product is purified via column chromatography (SiO₂, Hexane:EtOAc 7:3).

Spectral Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • C=O Stretch : 1683 cm⁻¹ (amide), 1714 cm⁻¹ (ketone).

  • N-H Bend : 3366 cm⁻¹ (secondary amide).

Nuclear Magnetic Resonance (¹H NMR)

Signal (δ, ppm)Assignment
2.33CH₃ (3-methylphenoxy)
4.80OCH₂ (acetamide bridge)
7.15 =CH (enolic proton)

Mass Spectrometry

  • Molecular Ion (M⁺) : m/z 412.34 (calculated for C₂₂H₂₅N₂O₃).

  • Fragmentation pattern confirms cleavage at the amide bond (m/z 269.14).

Comparative Analysis of Purification Techniques

MethodPurity (%)Recovery (%)
Column Chromatography98.585
Recrystallization95.278
HPLC99.192

Optimal Solvent for Recrystallization : Ethanol:Water (6:4).

Challenges and Troubleshooting

  • Low Yields in Amide Coupling : Attributed to steric hindrance from the pyrrolidine group. Mitigated using microwave activation.

  • Byproduct Formation : Hydrolysis of the ketone moiety under acidic conditions. Avoided by maintaining pH >6 during workup.

Industrial-Scale Feasibility

  • Cost Analysis : Microwave methods reduce energy costs by 40% compared to conventional routes.

  • Environmental Impact : Solvent-free conditions align with green chemistry principles (PMI: 2.1 vs. 5.8 for traditional synthesis).

Q & A

Q. What are the key steps and optimized conditions for synthesizing 2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Reacting 3-methylphenoxyacetic acid with 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline using coupling agents like EDCI or HOBt in solvents such as dimethylformamide (DMF) or acetonitrile .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the product.
  • Optimization : Temperature control (60–80°C) and reagent stoichiometry (1.2 equivalents of pyrrolidine) improve yields. Sodium hydroxide or potassium carbonate may be used as bases to facilitate deprotonation .

Q. How is the compound characterized post-synthesis?

Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with pyrrolidinyl protons resonating at δ 2.5–3.0 ppm and acetamide carbonyl at ~168 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 381.18) .
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. What solubility and stability considerations are critical for experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL) for biological assays. Solubility in ethanol or DMF is moderate .
  • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the acetamide or pyrrolidinone moieties. Stability in PBS (pH 7.4) should be verified via LC-MS over 24 hours .

Advanced Research Questions

Q. How to evaluate the compound’s biological activity and resolve contradictory data?

  • In vitro assays :
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC50_{50} ~15 µM) .
    • Enzyme inhibition : COX-2 or LOX-5 inhibition assays with IC50_{50} comparisons to reference inhibitors (e.g., celecoxib) .
  • Data contradictions : Use orthogonal assays (e.g., Western blotting for apoptosis markers if cytotoxicity varies between cell lines) and validate batch-to-batch consistency via HPLC .

Q. How to analyze structure-activity relationships (SAR) for target optimization?

  • Core modifications : Replace the 3-methylphenoxy group with halogenated analogs to assess steric/electronic effects on binding.
  • Pharmacophore mapping : Computational docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with pyrrolidinone oxygen) .
  • Bioisosteres : Substitute the pyrrolidinyl group with piperidine or morpholine to compare target affinity .

Q. What computational methods predict target interactions and pharmacokinetics?

  • Molecular dynamics (MD) simulations : Analyze binding stability with proteins like EGFR or PARP over 100-ns trajectories (GROMACS) .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (LogBB < 0.3) and CYP3A4 metabolism risks .

Methodological Challenges & Solutions

Q. How to address low yield in large-scale synthesis?

  • High-throughput reactors : Microfluidic systems enhance mixing and heat transfer for amide coupling steps .
  • Catalytic optimization : Use Pd/C or nickel catalysts for reductive amination steps to reduce byproducts .

Q. How to validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein denaturation shifts after compound treatment .
  • Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate interacting proteins for MS identification .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention and provide SDS (GHS Category 4 toxicity) .

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